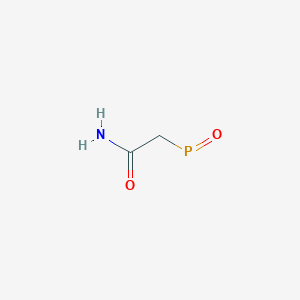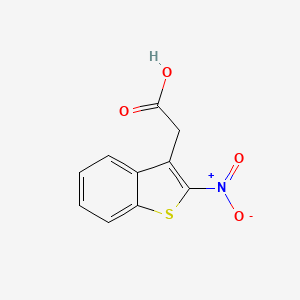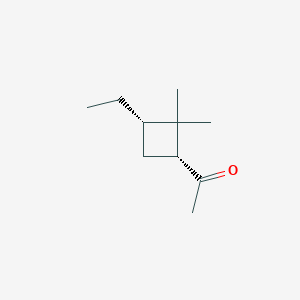
N-Propyl hydroperoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Propyl hydroperoxide is an organic compound with the molecular formula C3H8O2. It belongs to the class of hydroperoxides, which are characterized by the presence of a hydroperoxy functional group (-OOH). This compound is of significant interest due to its reactivity and applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Propyl hydroperoxide can be synthesized through the autoxidation of n-propyl alcohol in the presence of oxygen. This process is typically catalyzed by light and heat, which facilitate the formation of the hydroperoxide group. The reaction can be represented as follows: [ \text{C3H7OH} + \text{O2} \rightarrow \text{C3H7OOH} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and control of reaction conditions. The process may also include purification steps such as distillation to isolate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: N-Propyl hydroperoxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting other organic compounds into their corresponding oxides.
Reduction: It can be reduced to n-propyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and catalysts such as transition metals.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used to replace the hydroperoxy group.
Major Products:
Oxidation: Produces n-propyl alcohol and other oxidized derivatives.
Reduction: Yields n-propyl alcohol.
Substitution: Results in the formation of substituted propyl derivatives.
Applications De Recherche Scientifique
N-Propyl hydroperoxide has diverse applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its role in oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a model compound for studying oxidative damage.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Propyl hydroperoxide involves the formation of reactive oxygen species (ROS) through the homolytic cleavage of the O-O bond. This generates free radicals, which can initiate various chemical reactions. The molecular targets include organic substrates that undergo oxidation or other transformations upon interaction with the hydroperoxide.
Comparaison Avec Des Composés Similaires
Tert-Butyl Hydroperoxide: Another hydroperoxide with a tertiary butyl group.
Cumene Hydroperoxide: Contains a cumene group and is used in the production of phenol and acetone.
Ethylbenzene Hydroperoxide: Used in the production of styrene and other chemicals.
Uniqueness: N-Propyl hydroperoxide is unique due to its relatively simple structure and its ability to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
42953-38-8 |
|---|---|
Formule moléculaire |
C3H8O2 |
Poids moléculaire |
76.09 g/mol |
Nom IUPAC |
1-hydroperoxypropane |
InChI |
InChI=1S/C3H8O2/c1-2-3-5-4/h4H,2-3H2,1H3 |
Clé InChI |
TURGQPDWYFJEDY-UHFFFAOYSA-N |
SMILES canonique |
CCCOO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


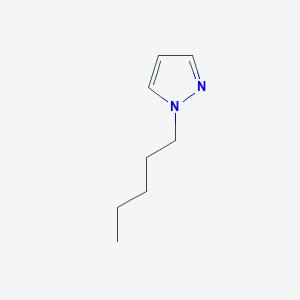
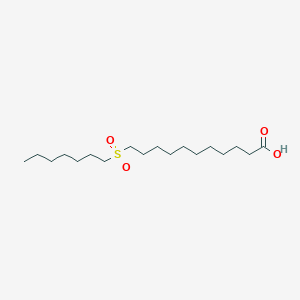

![1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol](/img/structure/B14737732.png)

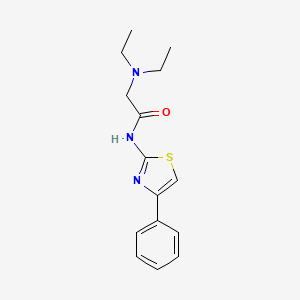

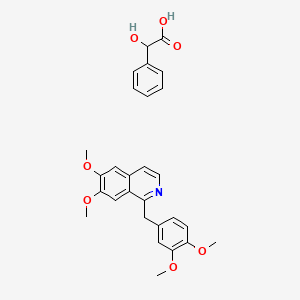
![3-(2-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14737760.png)

